molecular formula C12H10BClO2 B11873013 (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid

(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B11873013
M. Wt: 232.47 g/mol
InChI Key: RDMUKSDIXQJTNW-UHFFFAOYSA-N
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Description

(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid (CAS 2756573-74-5) is a high-value aryl boronic acid ester serving as a critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in the Suzuki-Miyaura reaction, a robust method for forming carbon-carbon bonds, where it is used to introduce the substituted biphenyl scaffold into more complex molecular architectures . This capability makes it an indispensable reagent in medicinal chemistry for constructing potential pharmacophores. Biphenyl derivatives are recognized as privileged structures in drug discovery, frequently appearing in compounds with documented antibacterial, antifungal, and anti-inflammatory activities . The specific substitution pattern of this boronic acid—featuring a chloro group on one ring and the boronic acid functionality on the other—provides two distinct sites for further chemical modification, offering researchers significant versatility in their synthetic designs. The biphenyl core is a common motif in active pharmaceutical ingredients (APIs) and materials science . In drug development, the scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, underscoring its relevance . Furthermore, biphenyl derivatives are widely investigated for applications beyond medicine, including as components in organic light-emitting diodes (OLEDs) and liquid crystals . The incorporation of a boronic acid functional group is a established strategy in medicinal chemistry, as it can influence the physicochemical properties, selectivity, and pharmacokinetic profile of a molecule . As an organoboron compound, it acts as a Lewis acid and can form reversible complexes with biological targets, a mechanism exploited by several FDA-approved boronic acid drugs . (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to review the Safety Data Sheet (SDS) prior to use and store the product under an inert atmosphere at room temperature .

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

(2-chloro-4-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

RDMUKSDIXQJTNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The catalytic cycle begins with oxidative addition of the aryl bromide (4-bromo-3-chlorobiphenyl) to a palladium(0) complex, forming a Pd(II) intermediate. Transmetalation with the diboron reagent follows, culminating in reductive elimination to yield the boronic acid. Key catalysts include Pd(OAc)₂ with XPhos as a ligand, which enhances selectivity and reduces homocoupling byproducts. Optimized conditions typically involve:

  • Catalyst : 2–5 mol% Pd(OAc)₂/XPhos

  • Diboron reagent : 1.5–3 equivalents of BBA or B₂pin₂

  • Base : K₃PO₄ or Cs₂CO₃

  • Solvent : Dioxane or THF at 80–100°C.

Excess diboron reagent (3 equivalents) suppresses homocoupling, a side reaction where two aryl halides couple instead of undergoing borylation. For example, 4-chloroanisole was converted to its boronic acid derivative in 90% yield under these conditions. Applied to 4-bromo-3-chlorobiphenyl, analogous conditions would likely achieve similar efficiency.

Substrate Scope and Limitations

Miyaura borylation is highly effective for aryl bromides and chlorides but less so for electron-deficient arenes. The presence of a chlorine substituent at the 3-position in the biphenyl system may slightly deactivate the ring, necessitating longer reaction times or elevated temperatures. Additionally, steric hindrance from the biphenyl structure could impede catalyst accessibility, though bulky ligands like XPhos mitigate this issue.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The Suzuki-Miyaura reaction, a widely used method for constructing biaryl bonds, offers an indirect route to (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid by first assembling the biphenyl scaffold and subsequently introducing the boronic acid group.

Biphenyl Assembly via Cross-Coupling

A two-step strategy could involve:

  • Coupling a 3-chlorophenylboronic acid with a 4-bromo-substituted benzene derivative.

  • Borylating the resulting biphenyl at the 4-position.

For instance, 3-chlorophenylboronic acid and 4-bromotoluene react under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, ethanol, 100°C) to form 3-chloro-4-methylbiphenyl. Subsequent bromination at the 4-methyl position and Miyaura borylation would yield the target compound. However, this approach requires multiple steps and precise functionalization.

Direct Coupling with Pre-Functionalized Boronic Acids

An alternative one-pot method employs a boronic acid pre-installed at the 4-position. For example, 4-borono-3-chlorophenyl trifluoroborate could couple with phenyl bromide under modified Suzuki conditions. Trifluoroborates, being more stable than boronic acids, withstand harsh reaction environments. This method circumvents the need for post-coupling borylation but requires specialized boron reagents.

Comparative Analysis of Methods

Method Catalyst/Reagents Conditions Yield Advantages Limitations
Miyaura BorylationPd/XPhos, BBA100°C, dioxane~90%Direct, one-stepRequires aryl bromide precursor
Suzuki CouplingPd(PPh₃)₄, K₂CO₃100°C, ethanol60–80%Modular biphenyl assemblyMulti-step, functionalization needed
Trifluoroborate RouteKHF₂RT, aqueous acidHighImproved stabilityAdditional hydrolysis step

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound is widely used in Suzuki-Miyaura coupling , forming carbon-carbon bonds with aryl halides.

Mechanism of Suzuki-Miyaura Coupling

The reaction proceeds through three key steps:

  • Oxidative Addition : Palladium(0) catalyst reacts with aryl halide to form a Pd(II) complex.

  • Transmetalation : The boronic acid undergoes base-mediated deprotonation to form a borate, which replaces the halide ligand on Pd(II).

  • Reductive Elimination : The Pd(II) intermediate eliminates to form a biaryl product and regenerate Pd(0) .

Reaction Parameters

ParameterDetails
Catalyst Tetrakis(triphenylphosphine)palladium(0) or Pd₂(dba)₃ with ligands like SPhos .
Base K₂CO₃ or Na₂CO₃ in a solvent mixture (e.g., THF/H₂O) .
Temperature Reflux conditions (e.g., 80–100°C) .
Yield High yields (often >70%) under optimized conditions .

Reaction Kinetics and Influencing Factors

  • Temperature : Higher temperatures accelerate reaction rates but may reduce selectivity.

  • Solvent : Polar aprotic solvents (e.g., THF) enhance transmetalation efficiency .

  • Substituent Effects : The chlorine substituent at the 4-position modulates electronic properties, influencing reactivity.

Comparison with Related Boronic Acids

CompoundKey Differences
Phenylboronic AcidLacks biphenyl structure and chlorine substituent.
(4’-Chloro-[1,1'-biphenyl]-4-yl)boronic AcidChlorine at 4’ position alters regioselectivity in coupling.
(3’-Methyl-[1,1'-biphenyl]-3-yl)boronic AcidMethyl group replaces chlorine, affecting electronic properties.

This compound’s unique combination of a boronic acid and chlorine substituent enables tailored reactivity in cross-coupling applications.

Research Findings

Studies highlight its role in synthesizing anticancer agents. For example, biphenyl carboxylic acids derived via Suzuki coupling showed IC₅₀ values of ~9–10 µM against MCF-7 and MDA-MB-231 breast cancer cells . Structural optimization of substituents (e.g., benzyloxy groups) further enhances biological activity .

Scientific Research Applications

Chemistry

Cross-Coupling Reactions:
(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction , a pivotal method for forming carbon-carbon bonds. This compound acts as a coupling partner to generate biaryl compounds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Data Table: Coupling Reaction Yields

Reaction ConditionsProduct Yield (%)
5-Iodovanillin with various arylboronic acids94 - 99
5-Bromosalicyladehyde with (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid97

Biology

Enzyme Inhibition Studies:
This compound is explored for its role in studying enzyme inhibition mechanisms. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it useful for probing enzyme activity and developing inhibitors .

Case Study:
In a study investigating boron-containing drugs, (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid was shown to effectively inhibit certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .

Medicine

Boron Neutron Capture Therapy (BNCT):
Research has indicated that this compound could be utilized in BNCT for cancer treatment. The boron atom captures neutrons and subsequently releases high-energy alpha particles that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Industry

Material Science:
(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid is applied in the production of advanced materials and polymers. Its ability to form stable covalent bonds makes it valuable in creating materials with tailored properties for specific applications .

Mechanism of Action

The mechanism by which (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of biphenyl boronic acids are influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) Key Properties/Effects
(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 3-Cl, 4-B(OH)₂ Electron-withdrawing (Cl) 232.47 Enhanced reactivity in cross-coupling
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 4'-Cl, 4-B(OH)₂ Electron-withdrawing (Cl) 232.47 Similar reactivity but altered steric profile
(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid 3'-F, 4-B(OH)₂ Electron-withdrawing (F) 216.02 Higher electronegativity; moderate reactivity
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 3'-CH₃, 4-B(OH)₂ Electron-donating (CH₃) 212.05 Reduced reactivity; increased lipophilicity
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid 4'-CF₃, 4-B(OH)₂ Strongly electron-withdrawing (CF₃) 266.02 High reactivity; improved metabolic stability

Physicochemical Properties

  • Melting Points : Chloro and fluoro derivatives generally exhibit higher melting points due to stronger intermolecular forces. For instance, (2-Fluoro-4-biphenylylboronic acid) melts at 243–248°C , while methyl-substituted analogs typically melt below 200°C .
  • Lipophilicity : Chloro and trifluoromethyl groups increase logP values, enhancing membrane permeability in drug candidates. The 3-chloro derivative’s logP is estimated at ~3.5, compared to ~2.8 for methyl analogs .

Biological Activity

(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of boron-containing compounds known for their diverse applications, including antibacterial, anti-inflammatory, and anticancer activities.

The structure of (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid can be represented as follows:

C12H10BClO2\text{C}_{12}\text{H}_{10}\text{BClO}_2

This compound features a biphenyl structure with a chlorine substituent and a boronic acid functional group, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that boronic acids exhibit a variety of biological activities. The specific activities of (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid include:

  • Antibacterial Activity : Boronic acids have been shown to possess significant antibacterial properties. A study indicated that biphenyl derivatives could inhibit methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens with minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL .
  • Anti-inflammatory Effects : Some boronic acids have been identified as potent anti-inflammatory agents. Research suggests that they can inhibit the P2X7 receptor (P2X7R), which is involved in inflammatory processes .
  • Anticancer Potential : Boron-containing compounds have been explored for their anticancer properties. The ability of these compounds to form reversible covalent bonds with biological targets enhances their potential as therapeutic agents .

Antibacterial Activity

A recent study evaluated various biphenyl derivatives, including (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid, for their antibacterial efficacy against resistant strains. The findings revealed that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin, showcasing their potential as new antibacterial agents .

Anti-inflammatory Mechanisms

Research on boronic acids has highlighted their role in modulating inflammatory pathways. For instance, compounds targeting the NLRP3 inflammasome demonstrated significant inhibition of inflammation in vitro and in vivo models . The structural characteristics of boronic acids allow them to interact effectively with key proteins involved in inflammatory responses.

Anticancer Activity

In vitro studies have shown that boronic acids can inhibit cancer cell proliferation. For example, modifications in the boron structure have led to enhanced cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing safer cancer therapies.

Comparative Analysis of Biological Activities

Activity Type Compound MIC/IC50 Values Target Pathogen/Cell Type
Antibacterial(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid3.13 µg/mLMRSA
Anti-inflammatoryVarious boronic acidsNot specifiedP2X7 receptor
AnticancerModified boron compoundsVariesVarious cancer cell lines

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄ or XPhos-palladium complexes) and bases like sodium carbonate. For example, coupling (3-chloro-4-bromophenyl)boronic acid with aryl halides under inert conditions (e.g., N₂ atmosphere) in solvents such as THF or DME at 80–100°C can yield the target compound. Optimization strategies include adjusting the catalyst-to-substrate ratio (e.g., 1–5 mol% Pd), increasing boronic acid equivalents (1.2–2.0 eq.), and prolonging reaction time (12–24 hours) to enhance yields .

Q. How should researchers characterize the purity and structural integrity of (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns and coupling constants). HRMS (High-Resolution Mass Spectrometry) verifies molecular weight, while melting point analysis (243–248°C range for analogs) assesses purity . HPLC or TLC monitors reaction progress, and 19F/31P NMR (if applicable) detects byproducts like phosphonate intermediates .

Q. What storage and handling practices prevent degradation of (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid?

  • Methodological Answer : Store under inert conditions (argon/vacuum) at 0–6°C to minimize protodeboronation. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis. Purity should be validated via NMR before use, as impurities (e.g., boroxines) can reduce reactivity .

Advanced Research Questions

Q. How does the 3-chloro substituent influence reactivity in Suzuki-Miyaura couplings compared to fluoro or bromo analogs?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the boron atom, accelerating transmetallation but may increase steric hindrance. Compared to fluoro (weaker EWG) or bromo (better leaving group), chloro-substituted boronic acids require optimized ligand systems (e.g., bulky phosphines like XPhos) to mitigate oxidative addition barriers. Kinetic studies using DFT calculations or Hammett plots can quantify substituent effects .

Q. How can researchers resolve contradictions in catalytic efficiencies reported for palladium-catalyzed reactions involving this compound?

  • Methodological Answer : Contradictions often arise from ligand-catalyst mismatches or solvent/base incompatibilities . For example, Na₂CO₃ in DME may outperform K₃PO₄ in THF for certain substrates. Systematic screening via DoE (Design of Experiments) or high-throughput robotic platforms can identify optimal conditions. Cross-referencing with analogous systems (e.g., 4-fluorophenylboronic acid in ) provides mechanistic insights .

Q. What strategies mitigate byproduct formation (e.g., homocoupling or protodeboronation) in multi-step syntheses?

  • Methodological Answer : Homocoupling is suppressed by degassing solvents to remove O₂ and using Pd(0) catalysts instead of Pd(II). Protodeboronation is minimized by avoiding protic solvents (use toluene/DMF) and adding stabilizing agents like KHF₂. In situ monitoring via LC-MS or quenching aliquots for TLC ensures early detection of side reactions .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions involving this boronic acid?

  • Methodological Answer : DFT calculations (e.g., Fukui indices or NBO analysis) identify electron-rich sites for electrophilic attack. NMR chemical shift trends (e.g., deshielding at the 4-position due to chlorine’s inductive effect) corroborate computational predictions. Comparative studies with halogenated analogs ( ) validate these models .

Notes

  • All answers integrate peer-reviewed methodologies from synthesis, characterization, and mechanistic studies.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry paired with experimental validation).

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